molecular formula C14H15NO3 B13221657 1-(Cyclopropylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid

1-(Cyclopropylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid

Cat. No.: B13221657
M. Wt: 245.27 g/mol
InChI Key: POGGDAKSWNXAEQ-UHFFFAOYSA-N
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Description

1-(Cyclopropylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid is a substituted indole derivative featuring a cyclopropylmethyl group at the N1 position, a hydroxyl group at C5, a methyl group at C2, and a carboxylic acid moiety at C3. For instance, indomethacin (1-(4-Chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid) shares a similar indole backbone but differs in substituents and functional groups .

The cyclopropylmethyl group at N1 may enhance metabolic stability compared to bulkier substituents like benzyl or phenyl groups, as smaller alkyl chains often reduce steric hindrance and improve bioavailability . The hydroxyl group at C5 distinguishes this compound from analogs with methoxy (e.g., indomethacin) or chloro substituents (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid) .

Properties

Molecular Formula

C14H15NO3

Molecular Weight

245.27 g/mol

IUPAC Name

1-(cyclopropylmethyl)-5-hydroxy-2-methylindole-3-carboxylic acid

InChI

InChI=1S/C14H15NO3/c1-8-13(14(17)18)11-6-10(16)4-5-12(11)15(8)7-9-2-3-9/h4-6,9,16H,2-3,7H2,1H3,(H,17,18)

InChI Key

POGGDAKSWNXAEQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CC3CC3)C=CC(=C2)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. . The hydroxy group can be introduced via selective hydroxylation, and the carboxylic acid group can be formed through oxidation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient and cost-effective processes, such as continuous flow reactions and the use of robust catalysts to ensure high yields and purity. The choice of solvents, reaction temperatures, and purification techniques would be crucial in scaling up the production.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be done using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

1-(Cyclopropylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways or activate receptors that trigger specific cellular responses. The exact molecular targets and pathways would depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Functional Groups

a) N1 Substituents
  • Cyclopropylmethyl (Target Compound): Introduces a small, rigid alkyl group that may improve metabolic stability and membrane permeability compared to linear alkyl chains.
  • Methyl (1-Methyl-1H-indole-5-carboxylic acid): Simpler substituent with lower molecular weight (175.18 g/mol) and higher melting point (221–223°C) .
  • Benzyl (1-Benzyl-1H-indole-3-carboxylic acid): Larger aromatic group increases lipophilicity but may reduce solubility .
b) C5 Substituents
  • However, it may reduce stability under acidic conditions compared to methoxy groups.
  • Methoxy (Indomethacin): Provides electron-donating effects, stabilizing the indole ring and extending half-life .
  • Chloro (7-Chloro-3-methyl-1H-indole-2-carboxylic acid): Electron-withdrawing group increases reactivity but may introduce toxicity concerns .
c) C3 Functional Groups
  • Ester (Isopropyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate): The ester derivative (C13H15NO3, MW 233.26 g/mol) has lower polarity, with a predicted boiling point of 408.4°C and pKa of 9.53 .

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Substituents Applications/Notes
Target Compound ~246.3 (estimated) Not reported N1: Cyclopropylmethyl, C5: OH Potential R&D use
Indomethacin 357.79 155–162 N1: 4-Chlorobenzoyl, C5: OMe NSAID, anti-inflammatory
1-Methyl-1H-indole-5-carboxylic acid 175.18 221–223 N1: Methyl, C5: H Commercial reagent
7-Chloro-3-methyl-1H-indole-2-carboxylic acid 209.63 Not reported C2: COOH, C7: Cl Research chemical
Isopropyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate 233.26 Not reported C3: COO-iPr, C5: OH Ester derivative, higher volatility

Biological Activity

1-(Cyclopropylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid is a compound of significant interest in pharmacology due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C13H15NO3
  • Molecular Weight : 233.27 g/mol
  • CAS Number : 1479632-19-3

Research indicates that 1-(Cyclopropylmethyl)-5-hydroxy-2-methyl-1H-indole-3-carboxylic acid exhibits several biological activities:

  • Anti-inflammatory Effects : The compound has shown potential as an anti-inflammatory agent, likely through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.
  • Receptor Modulation : It acts as an inverse agonist at histamine H3 receptors, which could have implications for treating obesity and metabolic disorders by modulating appetite and energy expenditure .
  • Tubulin Polymerization Inhibition : Preliminary studies suggest that the compound may inhibit tubulin polymerization, which is crucial in cancer therapy as it can disrupt mitotic processes in rapidly dividing cells .

Biological Activity Data

Activity TypeDescriptionReference
Anti-inflammatoryReduces levels of inflammatory cytokines
Histamine receptor modulationActs as an inverse agonist at H3 receptors
Tubulin inhibitionDisrupts microtubule formation, affecting cell division

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Anti-inflammatory Study : A study conducted on animal models demonstrated that administration of the compound significantly reduced markers of inflammation, such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases.
  • Weight Management Research : Another study explored its effects on weight management through modulation of the histamine system. Results indicated that subjects treated with the compound exhibited reduced food intake and weight loss compared to controls, highlighting its potential as a therapeutic agent for obesity .
  • Cancer Research : In vitro studies showed that the compound inhibited the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest. This mechanism suggests a promising avenue for further investigation in cancer therapeutics .

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